Benzene-1,3,5-tricarbonitrile
Overview
Description
Benzene-1,3,5-tricarbonitrile is a useful research compound. Its molecular formula is C9H3N3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that the compound can interact with various organic and inorganic substances due to its unique chemical structure .
Mode of Action
1,3,5-Benzenetricarbonitrile has been used in the synthesis of graphitic carbon nitride (g-C3N4), where it substitutes the bridge N3C of g-C3N4 with a benzene moiety . This substitution results in a larger π conjunction system between the benzene and the tri-s-triazine moieties, which enhances the visible light photocatalytic activity of the resulting compound .
Biochemical Pathways
The compound’s role in the synthesis of g-c3n4 suggests it may influence pathways related to photocatalysis .
Result of Action
Its role in enhancing the visible light photocatalytic activity of g-c3n4 suggests it may have significant effects at the molecular level .
Action Environment
Given its use in photocatalysis, factors such as light exposure could potentially influence its activity .
Properties
IUPAC Name |
benzene-1,3,5-tricarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLGUTWNGVJXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145972 | |
Record name | Benzene-1,3,5-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10365-94-3 | |
Record name | 1,3,5-Benzenetricarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10365-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Benzenetricarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene-1,3,5-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,3,5-tricarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-Benzenetricarbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP759CBJ5C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,3,5-Tricyanobenzene, also known as 1,3,5-benzenetricarbonitrile, has the molecular formula C9H3N3 and a molecular weight of 153.13 g/mol. []
A: Various techniques have been employed to analyze 1,3,5-Tricyanobenzene, including IR, GC-IR, TG-MS, XRD, UV, MS, NMR, and ESR spectroscopy. [, , , , , , , , , ]
A: 1,3,5-Tricyanobenzene is soluble in acetone and acetonitrile. [, ]
A: Yes, 1,3,5-Tricyanobenzene readily forms complexes with various molecules. For instance, it forms a 1:1 complex with hexamethylbenzene, stabilized by C–H⋯N hydrogen bonds. [, ] It also forms complexes with methyl-substituted benzenes like toluene, mesitylene, and durene. [] Additionally, it forms charge-transfer complexes with donors like tris(dimethylamino)benzene. []
A: Yes, amorphous materials derived from 1,3,5-Tricyanobenzene demonstrate good catalytic activity for CO2 cycloaddition reactions. []
A: Yes, computational chemistry has been used to study 1,3,5-Tricyanobenzene. For example, MP2/aug-cc-pVDZ calculations were employed to investigate its interactions with halide anions. [] Additionally, DFT calculations were used to analyze the electronic structure and properties of oxygen-doped CTF-1, a material derived from a 1,3,5-Tricyanobenzene analogue. []
A: Introducing electron-donating groups to the benzene ring, as in donor-acceptor substituted stilbene and diphenylacetylene derivatives, influences the compound's linear and nonlinear optical properties. [] Replacing hydrogen atoms with benzyl or isopropyl groups alters its reactivity in photochemical reactions. [, ]
A: 1,3,5-Tricyanobenzene derivatives incorporated into poly(perfluoroether) oxadiazole elastomers contribute to the materials' thermal and moisture stability. []
A: 1,3,5-Tricyanobenzene has been identified as a mutagenic byproduct of carbon fiber production during the pyrolysis of poly(acrylonitrile-co-methyl methacrylate), raising concerns about its potential environmental impact. []
A: Researchers are exploring alternative linkers, such as terephthalonitrile, tetrafluoroterephthalonitrile, and 4,4′-biphenyldicarbonitrile, for synthesizing covalent triazine frameworks (CTFs). [] These alternative linkers may offer different properties and performance characteristics compared to 1,3,5-Tricyanobenzene-based CTFs.
A: The Cambridge Structural Database provides valuable information on crystal structures, including those of 1,3,5-Tricyanobenzene and its complexes. []
A: While the exact date of the first synthesis is unclear from the provided literature, 1,3,5-Tricyanobenzene has been known and studied for several decades. Early research focused on its spectroscopic properties [, ] and reactivity. []
A: Yes, research on 1,3,5-Tricyanobenzene spans multiple disciplines, including organic chemistry, materials science, and photochemistry. For instance, its use as a building block for covalent organic frameworks (COFs) [, , ] showcases its potential in materials science for gas storage and catalysis. Its photochemical reactivity [, , ] is relevant to astrochemistry and atmospheric chemistry, as demonstrated by studies on its potential role in Titan's atmosphere. [, ]
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